molecular formula C6H9ClN2O4S B149832 2-Chloro-p-phenylenediamine sulfate CAS No. 61702-44-1

2-Chloro-p-phenylenediamine sulfate

Cat. No. B149832
CAS RN: 61702-44-1
M. Wt: 240.67 g/mol
InChI Key: GQFGHCRXPLROOF-UHFFFAOYSA-N
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Description

2-Chloro-p-Phenylenediamine and its sulfate form are primarily used as colorants in hair dyes. The safety assessment of these compounds has been a significant concern due to their widespread use and potential health implications. Studies have shown that at concentrations less than 1.0%, these substances do not pose a significant risk of carcinogenicity or other severe health effects in animal models .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, o-Phenylenediamines have been shown to react with sulfur monochloride to form 2,1,3-benzothiadiazoles. This reaction demonstrates the reactivity of phenylenediamine derivatives with sulfur compounds, which could be relevant to the synthesis or degradation pathways of 2-Chloro-p-phenylenediamine sulfate .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Chloro-p-phenylenediamine sulfate has been studied extensively. For example, disulfonamide ligands derived from o-phenylenediamine have been shown to complex with Pb(II) ions, and their structures have been characterized using X-ray crystallography and NMR spectroscopy. These studies provide insights into the coordination chemistry of phenylenediamine derivatives, which could be extrapolated to understand the structural aspects of 2-Chloro-p-phenylenediamine sulfate .

Chemical Reactions Analysis

Chemical reactions involving phenylenediamine derivatives have been investigated, particularly their interactions with metal ions and other reagents. The formation of complexes and the extraction of metal ions from aqueous solutions into organic solvents have been demonstrated, which could inform the reactivity and potential environmental impact of 2-Chloro-p-phenylenediamine sulfate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-p-phenylenediamine sulfate, such as solubility, reactivity, and toxicity, have been assessed in various studies. For instance, the compound's effects on body weight gain and mortality in animal models have been documented, providing a basis for understanding its toxicological profile. Additionally, the compound's lack of significant ocular irritation and sensitization potential has been noted .

Scientific Research Applications

Hair Dye Composition and Safety

2-Chloro-p-Phenylenediamine sulfate is primarily used as a colorant in hair dyes. Research has evaluated its safety, indicating that at concentrations less than 1%, it is safe as a "coal tar" hair dye ingredient. Toxicity tests in rats and mice have been conducted to assess its effects, with findings suggesting no significant evidence of carcinogenicity in both animals (International Journal of Toxicology, 1992).

Genotoxicity Studies

Studies have shown that 2-Chloro-p-phenylenediamine and its derivatives can produce single strand DNA breaks in human lymphocytes. This genotoxicity was observed to be dose-dependent (Bulletin of Environmental Contamination and Toxicology, 2008).

Hair Dye Performance Optimization

Hydroxyethyl-p-phenylenediamine sulfate, used as a dye intermediate, has been studied for optimizing dyeing conditions. Comparative studies indicate less hair damage and better structural integrity of hair with this compound compared to conventional hair dye (China Surfactant Detergent & Cosmetics, 2014).

Sulfate Adsorption and Environmental Applications

Research on poly(m-phenylenediamine)s suggests that these compounds, with varying oxidation states, are effective for adsorbing sulfate ions in aqueous solutions. The relationship between oxidation state and adsorption performance has been explored, indicating potential environmental applications (Transactions of Nonferrous Metals Society of China, 2013).

Anticorrosive Applications

Phenylenediamine derivatives like poly(phenylenediamines) are employed as anticorrosive materials for various metals and alloys. Their polymeric nature provides excellent surface protection, with literature suggesting their extensive use in industrial applications (International Journal of Corrosion and Scale Inhibition, 2021).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-chlorobenzene-1,4-diamine;sulfuric acid
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InChI

InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4)
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InChI Key

GQFGHCRXPLROOF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O
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Molecular Formula

C6H7ClN2.H2O4S, C6H9ClN2O4S
Record name 2-CHLORO-P-PHENYLENEDIAMINE SULFATE
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Related CAS

61702-44-1, 615-66-7 (Parent)
Record name 1,4-Benzenediamine, 2-chloro-, sulfate (1:1)
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Record name 2-Chloro-1,4-benzenediamine sulfate
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Record name 2-Chloro-p-phenylenediamine sulfate
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DSSTOX Substance ID

DTXSID0020284
Record name 2-Chloro-1,4-diaminobenzene sulfate (1:1)
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Molecular Weight

240.67 g/mol
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Physical Description

2-chloro-p-phenylenediamine sulfate appears as light gray or lavender powder. (NTP, 1992)
Record name 2-CHLORO-P-PHENYLENEDIAMINE SULFATE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 2-CHLORO-P-PHENYLENEDIAMINE SULFATE
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Product Name

2-Chloro-p-phenylenediamine sulfate

CAS RN

61702-44-1, 6219-71-2
Record name 2-CHLORO-P-PHENYLENEDIAMINE SULFATE
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Record name 1,4-Benzenediamine, 2-chloro-, sulfate (1:?)
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Record name 2-Chloro-1,4-benzenediamine sulfate
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Record name 2-Chloro-1,4-diaminobenzene sulfate (1:1)
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Record name 2-chloro p-phenylenediamine sulphate
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Record name 2-CHLORO-P-PHENYLENEDIAMINE SULFATE
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Record name 2-CHLORO-1,4-BENZENEDIAMINE SULFATE
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Melting Point

484 to 487 °F (NTP, 1992)
Record name 2-CHLORO-P-PHENYLENEDIAMINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
83
Citations
JM Sontag - Journal of the National Cancer Institute, 1981 - academic.oup.com
The results of carcinogenicity studies of thirteen substituted-benzenediamines (SBD) were summarized and compared with the results of various relevant short-term tests. SBD studied …
Number of citations: 130 academic.oup.com
EK Weisburger, ASK Murthy, RW Fleischman… - …, 1980 - academic.oup.com
In both male and female Fischer rats, feeding 4-chloro-o-phenylenediamine at 0.5 or 1% in the diet led to a significant increase in hyperplasia, papilloma and carcinoma of the urinary …
Number of citations: 16 academic.oup.com
Nci Working Group - 1978 - hero.epa.gov
… A bioassay for possible carcinogenicity of 2-chloro-p- phenylenediamine sulfate was … 2-chloro-p-phenylenediamine sulfate was carcinogenic to Fischer 344 rats or B6C3F1 mice. …
Number of citations: 0 hero.epa.gov
HA Milman, C Peterson - Environmental Health Perspectives, 1984 - ehp.niehs.nih.gov
… Bioassay of 2-chloro-p-phenylenediamine sulfate for possible carcinogenicity. NCI Carcinogenesis Technical Report Series No. 113, DHEW Publication No. …
Number of citations: 34 ehp.niehs.nih.gov
I Kaiserman - Ocular immunology and inflammation, 2003 - Taylor & Francis
… 2-Chloro-p-phenylenediamine sulfate is a salt of 2-chloro-pphenylenediamine and sulfuric acid which is used in eyelid dyes. Although it has been previously reported to cause allergic …
Number of citations: 24 www.tandfonline.com
EK Weisburger - NCI Monograph, 1982 - books.google.com
A brief history of the development of synthetic dyes derived from aromatic amines is given and the later consequences on workers' health. Metabolic studies and carcinogenicity tests of …
Number of citations: 26 books.google.com
DW Gaylor, JJ Chen - Risk Analysis, 1986 - Wiley Online Library
Extensive carcinogenesis data compiled by Gold et al. (1) for 770 compounds tested in 2944 chronic bioassays in animals provided an opportunity to compare cancer rates across …
Number of citations: 53 onlinelibrary.wiley.com
JK Haseman, JE Huff, E Zeiger… - Environmental Health …, 1987 - ehp.niehs.nih.gov
The National Cancer Institute (NCI) and the National Toxicology Program (NTP) have carried out a number of laboratory animal carcinogenicity studies and presented the results of …
Number of citations: 131 ehp.niehs.nih.gov
HS Rosenkranz, MH Karol - Mutation Research/Fundamental and …, 1999 - Elsevier
We investigated the suggestion [RE Albert, Environ. Health Perspect. 105 (1997) 940–948.] that results of mutagenicity testing in Salmonella combined with allergic contact dermatitis (…
Number of citations: 19 www.sciencedirect.com
HS Rosenkranz, G Klopman - Teratogenesis, carcinogenesis …, 1990 - Wiley Online Library
The Computer Automated Structure Evaluation (CASE) method for studying structure‐activity relationships has been applied to a data base of rodent carcinogens. It has been …
Number of citations: 22 onlinelibrary.wiley.com

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